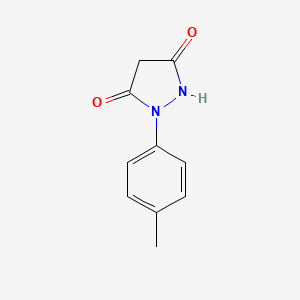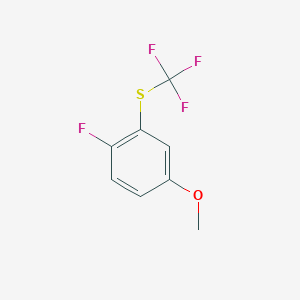![molecular formula C14H19N5 B2813354 8-异丙基-4-(吡咯啉-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺 CAS No. 2034525-65-8](/img/structure/B2813354.png)
8-异丙基-4-(吡咯啉-1-基)吡啶并[2,3-d]嘧啶-7(8H)-亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a structure similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often starts from a preformed pyrimidine ring or a pyridine ring . One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation and cyclization reactions . The specific reactions would depend on the starting materials and the desired substitutions on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold .科学研究应用
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines have gained attention due to their antiproliferative properties. Among them, the compound API-1 , a derivative of pyrido[2,3-d]pyrimidin-5-one, shows promise as an antiproliferative agent . Its mechanism of action involves inhibiting cell growth and proliferation, making it a potential candidate for cancer therapy.
Tyrosine Kinase Inhibition
Certain pyrido[2,3-d]pyrimidin-7-one derivatives exhibit strong binding affinity with Threonine Tyrosine Kinase (TTK). For instance, compound 5o demonstrated remarkable binding affinity (Kd value of 0.15 nM) against TTK. While it is selective for TTK, it is less potent against a panel of other wild-type kinases .
CDK (Cyclin-Dependent Kinase) Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives have also been explored as CDK inhibitors. Noteworthy examples include TKI-28 and other compounds that target cyclin-dependent kinases (CDK4) and play a role in cell cycle regulation .
Antimicrobial Activity
Some pyrido[2,3-d]pyrimidines exhibit antimicrobial properties. These compounds have been investigated for their effectiveness against various pathogens, including bacteria and fungi. Their potential as novel antimicrobial agents warrants further exploration .
Anti-Inflammatory and Analgesic Effects
Studies suggest that pyrido[2,3-d]pyrimidines possess anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and provide pain relief. However, more research is needed to fully understand their mechanisms of action .
Hypotensive and Antihistaminic Activities
Certain pyrido[2,3-d]pyrimidines have demonstrated hypotensive effects (lowering blood pressure) and antihistaminic activity (reducing allergic responses). These dual properties make them interesting candidates for cardiovascular and allergy-related research .
未来方向
作用机制
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets by inhibiting their activity, which can lead to a variety of downstream effects .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may affect a variety of cellular processes, including cell growth, proliferation, and survival, as well as inflammation and immune responses .
Result of Action
Given the targets and pathways potentially affected by this compound, it may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
属性
IUPAC Name |
8-propan-2-yl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10(2)19-12(15)6-5-11-13(16-9-17-14(11)19)18-7-3-4-8-18/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBNQRPVYPSVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2813271.png)
![2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2813273.png)


![N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2813281.png)

![(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2813286.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2813288.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813289.png)
![1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2813290.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2813292.png)

